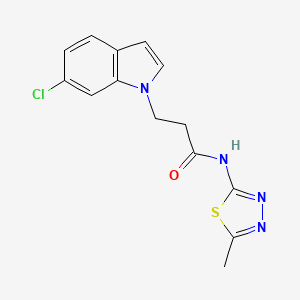![molecular formula C17H17ClN2O3 B4507304 3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4507304.png)
3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide
Vue d'ensemble
Description
3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0927701 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis
3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide has been studied in the context of synthesizing novel aromatic polyimides. These polyimides exhibit solubility in various organic solvents and demonstrate significant thermal stability, as evidenced by their high degradation temperatures and specific heat capacities. This makes them potentially useful in various high-performance material applications (Butt et al., 2005).
DNA Repair Inhibition
Research has been conducted on the effects of similar compounds on DNA repair processes. For instance, 3-Aminobenzamide, a closely related compound, is known to inhibit poly(ADP-ribose) synthesis and has been used to study the regulatory role of this polymer during DNA repair. However, results in this area are complex and may involve non-specific effects at commonly used concentrations (Cleaver et al., 1985).
Impact on DNA Precursor Metabolism
Studies have shown that compounds like 3-Aminobenzamide can significantly impact DNA precursor metabolism. This finding suggests broader implications for cellular processes and highlights the need for caution in interpreting data from experiments using such inhibitors (Milam et al., 1986).
Photocatalytic Degradation
Research into photocatalytic degradation using TiO2-loaded adsorbent supports has included the examination of similar compounds. These studies aim to understand the degradation of organic pollutants, where the adsorbent support plays a crucial role in enhancing the rate of mineralization and reducing concentrations of toxic intermediates (Torimoto et al., 1996).
Propriétés
IUPAC Name |
3-[2-(4-chlorophenoxy)propanoylamino]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-10-14(16(19)21)4-3-5-15(10)20-17(22)11(2)23-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHULMJUYHJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-6-(4-ethyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4507239.png)
![1-{[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507247.png)
![N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4507255.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507265.png)
![2-chloro-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-6-fluorobenzamide](/img/structure/B4507273.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclopentylacetamide](/img/structure/B4507278.png)


![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4507297.png)
![1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B4507302.png)

![2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4507317.png)
![6,7-dimethoxy-3-[3-(4-morpholinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B4507325.png)
